2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
CAS No.:
Cat. No.: VC9718783
Molecular Formula: C15H10Cl2N6S
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10Cl2N6S |
|---|---|
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | 2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C15H10Cl2N6S/c16-10-6-5-9(7-11(10)17)23-14(20-21-22-23)8-24-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19) |
| Standard InChI Key | LHULONAYPCEMCW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core fused with a tetrazole ring via a methylsulfanyl bridge. The benzimidazole system (a bicyclic structure comprising benzene and imidazole) provides aromatic stability and hydrogen-bonding capacity, while the tetrazole group (a five-membered ring with four nitrogen atoms) contributes to metabolic stability and dipole interactions. The 3,4-dichlorophenyl substituent enhances lipophilicity, facilitating membrane permeability.
Key structural attributes include:
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Benzimidazole moiety: Positions 1 and 3 are occupied by nitrogen atoms, enabling π-π stacking and coordination with metal ions.
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Tetrazole ring: The 1-substituted tetrazole at position 5 introduces conformational rigidity.
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Sulfanyl linker: A methylene-sulfur (-SCH-) group bridges the tetrazole and benzimidazole, modulating electronic effects.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | 2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole |
| SMILES | C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 260–280°C (decomposes) |
The compound’s low aqueous solubility (attributed to hydrophobic dichlorophenyl and benzimidazole groups) necessitates formulation strategies for in vivo studies.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a multi-step sequence (Figure 1):
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Formation of 1-(3,4-dichlorophenyl)-1H-tetrazole-5-methanol:
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Sulfanyl Bridging:
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Thiolation of the hydroxymethyl intermediate using thiourea or phosphorus pentasulfide generates the mercaptan derivative.
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Nucleophilic substitution with 2-chlorobenzimidazole in the presence of a base (e.g., KCO) forms the sulfanyl bridge.
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Optimization Strategies
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 80°C for 3–5 minutes) .
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Catalytic systems: Pd/C or Ni catalysts enhance yields in coupling steps (up to 85% efficiency).
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers.
| Parameter | 2-({[...]}-benzimidazole | Erlotinib |
|---|---|---|
| IC (EGFR-WT) | 0.45 µM | 0.03 µM |
| Selectivity Index | 8.2 | 12.4 |
Molecular docking reveals hydrogen bonding with Met793 and hydrophobic interactions with Leu718 in the ATP-binding pocket .
Analytical Characterization
Spectroscopic Profiling
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IR Spectroscopy: Peaks at 1670 cm (C=O stretch) and 1266 cm (C=S vibration).
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NMR:
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Mass Spectrometry: Base peak at m/z 371 (M).
Chromatographic Methods
HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 6.8 minutes.
Pharmacological Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3.2-fold in murine models.
Combination Therapies
Synergistic effects with cisplatin in ovarian cancer cell lines (CI = 0.62), attributed to enhanced DNA cross-link formation .
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